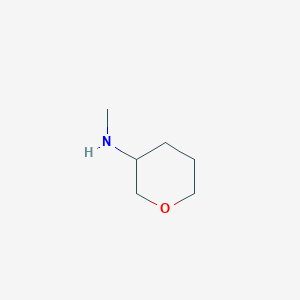

n-Methyloxan-3-amine

Overview

Description

Synthesis Analysis

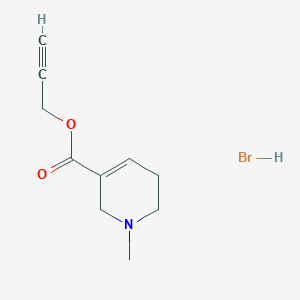

The synthesis of derivatives and analogues of N-Methyloxan-3-amine involves innovative methods and catalysts. For instance, the use of N-Methylidene[bis(trimethylsilyl)methyl]amine demonstrates a novel approach to synthesizing β-lactams through thermal cycloadditions with ketenes, showcasing the compound's versatility in synthetic organic chemistry (Palomo et al., 1997). Furthermore, the development of a deuterated analogue of a nicotinic agonist emphasizes the importance of this compound in creating bioactive molecules (Crooks et al., 1998).

Molecular Structure Analysis

Investigations into the molecular structure of amino-saccharins, which share structural features with this compound, reveal insights into their stability and reactivity. Studies using matrix-isolation FTIR and theoretical calculations have elucidated the conformers of these compounds, providing a deeper understanding of their structural dynamics (Almeida et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives is highlighted by their ability to undergo direct methylation with carbon dioxide and molecular hydrogen, utilizing supported gold catalysts. This process represents a green and efficient method for N-methylation, demonstrating the compound's utility in sustainable chemical synthesis (Du et al., 2015).

Physical Properties Analysis

While specific studies on the physical properties of this compound were not found in the current literature search, related research on similar compounds provides a basis for understanding the factors that influence these properties. For instance, the study of spectroscopic properties and photoreactivity of n-propoxy substituted thioxanthone structures offers insights into how molecular structure affects physical behaviors (Allen et al., 1986).

Chemical Properties Analysis

The chemical properties of this compound, particularly its reactivity and interaction with other compounds, are central to its utility in synthesis. For example, the facile N-methylation of amines with methanol at room temperature using a silver-loaded titanium dioxide photocatalyst showcases innovative approaches to amine functionalization (Tsarev et al., 2015).

Scientific Research Applications

Synthesis and Functionalization

N-Methyloxan-3-amine and related N-methylated and N-alkylated amines are crucial in academic research and industrial production due to their roles in life-science molecules and their activities regulation. The development of cost-effective synthesis methods using earth-abundant metal-based catalysts, like nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, highlights an expedient reductive amination process for these amines. This process allows the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules, starting from inexpensive nitroarenes or amines and aqueous formaldehyde or aldehydes in the presence of formic acid (Senthamarai et al., 2018).

Catalytic Processes

The fixation of CO2 onto amines through catalytic N-formylation and N-methylation using inexpensive thiazolium carbene-based catalysts derived from vitamin B1 represents a sustainable approach for synthesizing pharmaceuticals and natural products. This process, which operates under ambient conditions, utilizes polymethylhydrosiloxane (PMHS) as a reducing agent, showcasing an environmentally friendly and cost-effective methodology for amine functionalization (Das et al., 2016).

Green and Renewable Synthesis

The development of green, renewable methods for N-methylation of amines is a significant research area, with methodologies focusing on using CO2 as a carbon source for methylation. For example, the scalable direct N-methylation of drug-like amines using CO2 and polymethylhydrosiloxane in the presence of simple inorganic base catalysis demonstrates a general protocol for a wide scope of drug-like amines. This process highlights the potential of CO2 in synthetic organic chemistry, particularly in the context of drug metabolism studies (Lu et al., 2019).

Materials Science Applications

Amine-functionalized materials, such as silica, have applications in various fields, including catalysis and materials science. The synthesis and rapid characterization of amine-functionalized silica through base-catalyzed hydrolysis and subsequent functionalization highlight the versatility of amines in modifying material surfaces for specific applications. This work exemplifies the utility of amines in tailoring material properties for specialized uses (Soto-Cantu et al., 2012).

Safety and Hazards

properties

IUPAC Name |

N-methyloxan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-6-3-2-4-8-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPPRONALWRIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556540 | |

| Record name | N-Methyloxan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120811-33-8 | |

| Record name | Tetrahydro-N-methyl-2H-pyran-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120811-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyloxan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyloxan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)